

# Application Notes and Protocols: AZD1208 Hydrochloride in Xenograft Mouse Models

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Compound of Interest

Compound Name: AZD1208 hydrochloride

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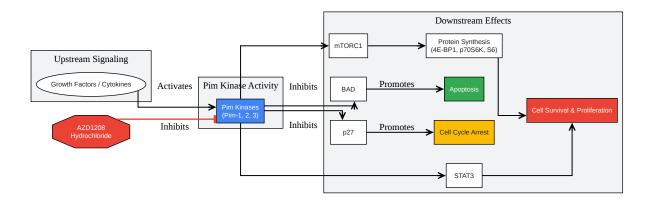
# For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of **AZD1208 hydrochloride**, a potent and selective pan-Pim kinase inhibitor, in preclinical xenograft mouse models. AZD1208 has demonstrated anti-tumor efficacy across a range of hematological malignancies and solid tumors by targeting the Pim kinase family (Pim-1, Pim-2, and Pim-3), which are key regulators of cell survival, proliferation, and apoptosis.[1][2]

## **Mechanism of Action and Signaling Pathway**

AZD1208 is an orally available, ATP-competitive inhibitor of all three Pim kinase isoforms.[2][3] Pim kinases are constitutively active serine/threonine kinases that are downstream effectors of many cytokine and growth factor signaling pathways.[2] Their overexpression is implicated in the progression of various cancers.[1] AZD1208 exerts its anti-cancer effects by inhibiting the phosphorylation of downstream targets of Pim kinases, leading to cell cycle arrest, induction of apoptosis, and suppression of protein translation.[2][4] Key signaling pathways affected include the mTOR and STAT pathways.[1][2]





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Figure 1: AZD1208 Signaling Pathway

# Quantitative Data from Preclinical Xenograft Studies

The efficacy of AZD1208 has been evaluated in various xenograft models. The following tables summarize key quantitative data from published studies.



Cancer Type	Cell Line	Mouse Strain	AZD1208 Dose	Treatment Duration	Tumor Growth Inhibition (%)	Reference
Acute Myeloid Leukemia	MOLM-16	CB17 SCID	10 mg/kg, daily	2 weeks	89%	[2]
Acute Myeloid Leukemia	MOLM-16	CB17 SCID	30 mg/kg, daily	2 weeks	Slight regression	[2]
Gastric Cancer	SNU-638	BALB/c nude	Not Specified	Not Specified	Delayed tumor growth (doubling time from 17 to 31 days)	[5][6]
Prostate Cancer	Мус-СаР	Not Specified	Not Specified	Not Specified	54.3 ± 39%	[7]
Prostate Cancer	DU145	Not Specified	Not Specified	Not Specified	Statistically significant decrease in growth	[7]
Diffuse Large B- Cell Lymphoma	OCI-Ly8	Not Specified	Not Specified	Not Specified	Significantl y suppresse d tumor growth	[8]



Cancer Type	Cell Line	Pharmacodyna mic Marker	Effect of AZD1208	Reference
Acute Myeloid Leukemia	MOLM-16	pBAD, p4EBP1, p-p70S6K	Strong suppression for up to 12 hours post-dose	[2]
Acute Myeloid Leukemia	MOLM-16	Cleaved caspase 3, p27	Increased levels	[2]
Gastric Cancer	SNU-638	Ki-67	Lower expression	[5][6]
Prostate Cancer	Myc-CaP	BrdU index	Decreased by 46 ± 14%	[7]
Prostate Cancer	Myc-CaP	Apoptotic index (cleaved caspase-3)	Increased by 326 ± 170%	[7]

## **Experimental Protocols**

The following are generalized protocols for conducting xenograft studies with **AZD1208 hydrochloride**, synthesized from multiple preclinical studies.[2][6] Specific parameters should be optimized for each cell line and research question.

### **Cell Culture and Implantation**

- Cell Lines: Select a cancer cell line known to overexpress Pim kinases or demonstrate sensitivity to AZD1208 (e.g., MOLM-16, KG-1a for AML; SNU-638 for gastric cancer).[2][6]
- Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
- Cell Preparation: Harvest cells during the logarithmic growth phase. Wash with sterile
  phosphate-buffered saline (PBS) and resuspend at the desired concentration. Cell viability
  should be >95% as determined by trypan blue exclusion.



#### • Implantation:

- For solid tumors, subcutaneously inject 5 x 10<sup>6</sup> to 7 x 10<sup>7</sup> cells in a volume of 100-200 μL of PBS, often mixed with an equal volume of Matrigel, into the flank of immunocompromised mice (e.g., SCID or BALB/c nude, 5-6 weeks old).[2][6]
- For hematological malignancies, intravenous or intraperitoneal injections may be more appropriate depending on the model.

## **AZD1208 Hydrochloride Formulation and Administration**

- Formulation: AZD1208 is an orally available compound.[2] The specific vehicle for formulation should be determined based on solubility and stability studies, though a suspension in a vehicle like 0.5% hydroxypropyl methylcellulose is common for oral gavage.
- Dosing: Dose levels of 10 mg/kg and 30 mg/kg administered daily have been shown to be
  effective in AML xenografts.[2] Dose-ranging studies are recommended to determine the
  maximum tolerated dose (MTD) and optimal biological dose for new models.
- Administration: Administer the formulated AZD1208 or vehicle control to the mice via oral gavage once daily.

#### **Tumor Monitoring and Efficacy Evaluation**

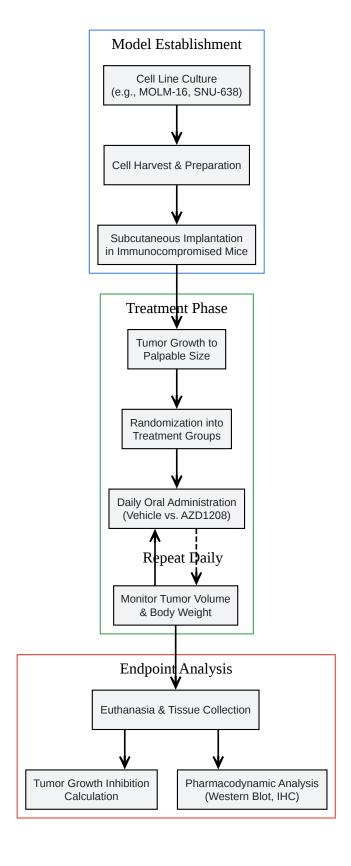
- Tumor Measurement: Once tumors are palpable, measure their dimensions (length and width) with digital calipers 2-3 times per week. Calculate tumor volume using the formula: (Width^2 x Length) / 2.
- Body Weight and Health: Monitor the body weight and overall health of the animals regularly as an indicator of toxicity.
- Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm<sup>3</sup>), or if signs of excessive toxicity are observed.
- Data Analysis: Plot mean tumor volume ± SEM over time for each treatment group. Calculate tumor growth inhibition (TGI) at the end of the study.



### Pharmacodynamic (PD) Marker Analysis

- Tissue Collection: At the end of the study, or at specified time points after the final dose, euthanize the animals and collect tumor tissue and/or bone marrow.
- Western Blotting: Prepare protein lysates from the collected tissues to analyze the phosphorylation status of Pim kinase substrates such as p-BAD, p-4EBP1, and p-S6 by Western blotting to confirm target engagement.[2]
- Immunohistochemistry (IHC): Fix tumor tissues in formalin and embed in paraffin. Perform IHC staining for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) to assess the biological effects of AZD1208 in the tumor microenvironment.[6][7]





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Figure 2: AZD1208 Xenograft Mouse Model Workflow



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